molecular formula C20H10N4O8 B11556784 (9E)-2,4,7-trinitro-9-(4-nitrobenzylidene)-9H-fluorene

(9E)-2,4,7-trinitro-9-(4-nitrobenzylidene)-9H-fluorene

Cat. No.: B11556784
M. Wt: 434.3 g/mol
InChI Key: BALQLWQVHHNXPW-FRKPEAEDSA-N
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Description

(9E)-2,4,7-TRINITRO-9-[(4-NITROPHENYL)METHYLIDENE]-9H-FLUORENE is a complex organic compound characterized by its multiple nitro groups and a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9E)-2,4,7-TRINITRO-9-[(4-NITROPHENYL)METHYLIDENE]-9H-FLUORENE typically involves a multi-step process. One common method includes the nitration of fluorene to introduce nitro groups at the 2, 4, and 7 positions. This is followed by a condensation reaction with 4-nitrobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of nitro compounds, which can be explosive.

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo further oxidation, potentially forming nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

(9E)-2,4,7-TRINITRO-9-[(4-NITROPHENYL)METHYLIDENE]-9H-FLUORENE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (9E)-2,4,7-TRINITRO-9-[(4-NITROPHENYL)METHYLIDENE]-9H-FLUORENE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

    2,4,7-TRINITROFLUORENE: Lacks the 4-nitrophenylmethylidene group, making it less complex.

    9-(4-NITROPHENYL)METHYLIDENEFLUORENE: Lacks the additional nitro groups at the 2, 4, and 7 positions.

Uniqueness: (9E)-2,4,7-TRINITRO-9-[(4-NITROPHENYL)METHYLIDENE]-9H-FLUORENE is unique due to the presence of multiple nitro groups and the 4-nitrophenylmethylidene moiety, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H10N4O8

Molecular Weight

434.3 g/mol

IUPAC Name

(9E)-2,4,7-trinitro-9-[(4-nitrophenyl)methylidene]fluorene

InChI

InChI=1S/C20H10N4O8/c25-21(26)12-3-1-11(2-4-12)7-16-17-8-13(22(27)28)5-6-15(17)20-18(16)9-14(23(29)30)10-19(20)24(31)32/h1-10H/b16-7+

InChI Key

BALQLWQVHHNXPW-FRKPEAEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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